(1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid
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Overview
Description
(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9BrO2 It is a cyclopropane derivative featuring a bromophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a bromophenyl-substituted alkene, followed by carboxylation. One common method involves the use of a cyclopropanation reaction with diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
Oxidation: Esters, anhydrides, or carboxylate salts.
Reduction: Phenyl-substituted cyclopropanecarboxylic acid.
Substitution: Azido or cyano derivatives of the cyclopropanecarboxylic acid.
Scientific Research Applications
(1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- (1R,2R)-2-(4-Bromophenyl)cyclopropane-1-carboxylic acid
- trans-2-(4-Bromophenyl)cyclopropanecarboxylic acid
- 2-(4-Bromophenyl)cyclopropanecarboxylic acid
Comparison:
- Structural Differences: The stereochemistry of the cyclopropane ring and the position of the bromine atom can influence the compound’s reactivity and interactions.
- Unique Properties: (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid’s specific stereochemistry may confer unique binding properties and biological activities compared to its isomers and analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBUJVBXRABXRH-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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